molecular formula C23H35NO3S B1142304 (2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine CAS No. 124735-40-6

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

Cat. No.: B1142304
CAS No.: 124735-40-6
M. Wt: 405.59
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylsulfanyl group, a phenylpropanoic acid moiety, and a cyclohexylcyclohexanamine component.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine typically involves multi-step organic reactions. One common method includes the reaction of 2-acetylsulfanyl-3-phenylpropanoic acid with N-cyclohexylcyclohexanamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Scientific Research Applications

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H12O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h11-13H,1-10H2;2-6,10H,7H2,1H3,(H,13,14)/t;10-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLERMQQXNWVVCK-RLGBJRSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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